N-(1H-benzotriazol-1-ylmethyl)naphthalen-2-amine

Description

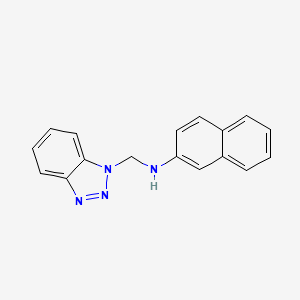

N-(1H-Benzotriazol-1-ylmethyl)naphthalen-2-amine is a heterocyclic compound featuring a benzotriazole moiety linked via a methylene bridge to a naphthalen-2-amine group. Benzotriazole derivatives are widely recognized for their stability, electronic properties, and applications in pharmaceuticals, agrochemicals, and materials science. This compound’s structure combines the aromaticity of naphthalene with the electron-deficient benzotriazole system, making it a candidate for catalytic, biological, or materials-oriented studies.

Structure

3D Structure

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)naphthalen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4/c1-2-6-14-11-15(10-9-13(14)5-1)18-12-21-17-8-4-3-7-16(17)19-20-21/h1-11,18H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULIYNSZVODELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NCN3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134627-20-6 | |

| Record name | BENZOTRIAZOL-1-YLMETHYL-NAPHTHALEN-2-YL-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzotriazol-1-ylmethyl)naphthalen-2-amine typically involves the reaction of benzotriazole with naphthalen-2-amine in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases used include sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran are often employed. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzotriazol-1-ylmethyl)naphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzotriazole moiety can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles in the presence of a base such as triethylamine or pyridine.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of reduced benzotriazole derivatives.

Substitution: Formation of substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 274.328 g/mol. Its structure features a benzotriazole ring linked to a naphthalene moiety via a methylene bridge, which contributes to its unique reactivity and biological interactions. The compound is classified as a Mannich base, which is significant for its synthetic versatility.

Medicinal Chemistry

The compound has been explored for its potential antimicrobial , antiviral , and anticancer properties. Studies indicate that derivatives containing benzotriazole moieties can effectively inhibit the growth of various pathogens, including Candida albicans and Aspergillus niger, with minimal inhibitory concentrations comparable to established antifungal agents like fluconazole . Its interaction with cytochrome P450 enzymes suggests potential in drug metabolism modulation.

Material Science

In material science, N-(1H-benzotriazol-1-ylmethyl)naphthalen-2-amine serves as a corrosion inhibitor and UV stabilizer . The compound's ability to bind metal ions enhances its function in protecting materials from degradation due to environmental factors. Additionally, it is utilized in the production of advanced materials such as polymers and coatings.

Coordination Chemistry

The compound acts as a versatile ligand in coordination chemistry, facilitating the synthesis of metal complexes with unique properties. These complexes have shown promising biological activities, including antibacterial and anti-cancer effects . The flexible coordination patterns of benzotriazole derivatives make them suitable for developing new materials with tailored functionalities.

Antifungal Activity

A study presented the synthesis of various benzotriazole derivatives that exhibited potent antifungal activity against Candida albicans. The synthesized compounds demonstrated efficacy comparable to fluconazole while maintaining a favorable safety profile .

Metal Complex Formation

Research on metal coordination polymers utilizing this compound as a ligand revealed enhanced biological activities such as antioxidant and antibacterial effects. These findings highlight the potential for developing new therapeutic agents based on this compound .

Mechanism of Action

The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. The compound’s ability to bind to metal ions also plays a role in its function as a corrosion inhibitor and UV stabilizer.

Comparison with Similar Compounds

1-(Naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (Compound 22)

- Structure : Replaces benzotriazole with benzimidazole.

- Synthesis: Prepared via nucleophilic substitution between 2-aminobenzimidazole and 2-(bromomethyl)naphthalene in ethanol (79% yield) .

- Properties: Confirmed purity (>98% via NMR/LCMS).

N-Methyl-1-(naphthalen-1-ylmethyl)imidazol-2-amine (CAS 647851-01-2)

- Structure : Imidazole core with a methyl group and naphthalene substituent.

- Properties : Molecular formula C15H15N3 (MW: 237.3 g/mol), PSA 29.83. Imidazole’s basicity contrasts with benzotriazole’s acidity (pKa ~8.3) .

- Applications : Imidazoles are used in coordination chemistry (ligands) and catalysis.

N-(Thiophen-2-ylmethyl)-1H-benzimidazol-2-amine

- Structure : Thiophene replaces benzotriazole; linked to benzimidazole.

- Properties : Molecular formula C12H11N3S (MW: 229.3 g/mol). Thiophene’s sulfur atom enhances π-conjugation and electronic diversity .

- Applications : Thiophene-containing compounds are prevalent in organic electronics and photovoltaics.

N-(2,4,6-Trinitrophenyl)naphthalen-1-amine

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide

- Structure : Triazole linked via oxymethyl and acetamide groups.

- Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) yields triazole derivatives with >98% purity .

- Applications : Triazoles are used in drug discovery (e.g., antifungal agents) and materials science.

Physicochemical and Functional Comparisons

Electronic Properties

- Benzotriazole : Electron-deficient due to fused triazole, enhancing stability and π-π stacking.

- Benzimidazole/Imidazole : Electron-rich NH groups enable hydrogen bonding and metal coordination.

- Nitro Derivatives : Electron-withdrawing nitro groups increase reactivity in electrophilic substitutions.

Biological Activity

N-(1H-benzotriazol-1-ylmethyl)naphthalen-2-amine is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, classified as a Mannich base, possesses the molecular formula C₁₇H₁₄N₄ and a molecular weight of approximately 274.328 g/mol. The compound features a benzotriazole ring linked to a naphthalene moiety via a methylene bridge, which contributes to its distinct chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves a Mannich reaction where 1H-benzotriazole reacts with naphthalen-2-amine in the presence of formaldehyde or other aldehydes. This method allows for the formation of the methylene bridge linking the two aromatic systems. Variations in reaction conditions can yield different derivatives or modifications of the base structure.

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that derivatives containing benzotriazole moieties can effectively inhibit the growth of various fungal pathogens, including Candida albicans and Aspergillus niger, with minimal inhibitory concentrations (MIC) comparable to established antifungal agents like fluconazole .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, including cytochrome P450 enzymes. These enzymes play crucial roles in drug metabolism and biosynthesis of steroid hormones. Compounds derived from benzotriazole have been shown to inhibit various cytochrome P450 enzymes, potentially leading to altered metabolic pathways in target organisms .

Case Studies

Case Study 1: Antifungal Activity Assessment

In a study evaluating the antifungal activity of benzotriazole derivatives, this compound was tested against C. albicans. The results indicated an MIC value significantly lower than that of fluconazole, suggesting enhanced efficacy against this pathogen. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the benzotriazole ring could further enhance antifungal potency .

Case Study 2: Inhibition of Cytochrome P450 Enzymes

Another investigation focused on the selectivity of this compound against various cytochrome P450 enzymes involved in steroidogenesis. The compound exhibited selective inhibition patterns, with IC50 values indicating moderate inhibitory effects on CYP11B2 and CYP17 enzymes, which are critical for hormone biosynthesis .

Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for preparing N-(1H-benzotriazol-1-ylmethyl)naphthalen-2-amine derivatives?

A reductive amination approach using Pd/NiO catalysts under hydrogen atmosphere is widely employed for structurally similar naphthalenamine derivatives. For instance, N-benzylnaphthalen-1-amine was synthesized with 84% yield via Pd/NiO-catalyzed reactions at 25°C, using naphthalenamine and benzaldehyde precursors . Transition-metal-free methods, such as SRN1 reactions, can also yield naphthalenamine derivatives (e.g., 1-(2-chlorophenyl)naphthalen-2-amine, 21% yield), though yields may vary depending on substituents .

Advanced: How do computational methods predict the electronic properties of this compound-based hole transport materials (HTMs)?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) are used to evaluate frontier molecular orbitals (HOMO/LUMO), charge transport, and optical properties. For example, N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives with conjugated p-bridge units (e.g., naphthalene or pyrene) showed HOMO levels (~5.3 eV) compatible with perovskite valence bands, enabling efficient hole injection. Marcus theory further predicts hole mobility (~10⁻⁴ cm²/V·s) based on reorganization energy and electronic coupling .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., aromatic protons at δ 7.29–8.90 ppm in pyrazole-based Schiff bases) .

- HRMS : Validates molecular weight (e.g., ESI-HRMS for boronate derivatives showed <0.6 ppm error vs. calculated values) .

- FT-IR : Identifies functional groups (e.g., C=N stretches at 1521 cm⁻¹ in Schiff bases) .

Advanced: How does the choice of catalyst influence regioselectivity in functionalizing naphthalenamine derivatives?

Ni- or Pd-catalyzed systems enable regiocontrol. For example, Pd/NiO selectively promotes reductive amination at the naphthalene 1-position , while ligand-controlled Ni catalysis directs hydroboration/carboboration to specific alkyne positions, as seen in boronate-substituted naphthalen-2-amine derivatives . Competing pathways (e.g., steric vs. electronic effects) must be analyzed via kinetic studies or DFT calculations.

Basic: What are the primary applications of naphthalenamine derivatives in materials science?

They serve as hole transport materials (HTMs) in perovskite solar cells (PSCs). N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives with conjugated bridges achieve power conversion efficiencies (PCEs) up to 15.91%, outperforming reference HTMs (14.78%) due to enhanced hole mobility and film morphology .

Advanced: How do structural modifications (e.g., boronate or thioether groups) impact the reactivity of naphthalenamine derivatives?

Boronate groups (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enable Suzuki-Miyaura cross-coupling for biaryl synthesis, as demonstrated in derivatives with biphenyl or fluorophenyl substituents . Thioether-functionalized derivatives (e.g., N-methyl-1-(phenylthio)-N-(p-tolyl)naphthalen-2-amine) are synthesized via CsF-mediated thioamination, though yields are moderate (49%) due to competing side reactions .

Basic: How are contradictions in experimental data (e.g., yield disparities) resolved for naphthalenamine syntheses?

Methodological adjustments are critical. For example:

- Catalyst loading : Increasing Pd/NiO from 1.1 wt% improves yields in reductive amination .

- Solvent optimization : Polar aprotic solvents (e.g., DME) enhance CsF-mediated thioamination reactivity .

Statistical tools (e.g., ANOVA) or mechanistic studies (e.g., in situ NMR) can identify rate-limiting steps.

Advanced: What computational benchmarks validate the accuracy of HOMO/LUMO predictions for naphthalenamine-based HTMs?

Empirical correlations between calculated (B3P86/6-311G(d,p)) and experimental HOMO/LUMO levels are established. For example, HOMO(cal.) = 0.92 × HOMO(exp.) – 0.21 eV (R² = 0.98) ensures reliable predictions for HTM design . Hybrid functionals (e.g., HSE06) improve accuracy for charge-transfer properties .

Basic: How are naphthalenamine derivatives utilized in biological research?

Schiff base derivatives (e.g., pyrazole-based compounds) are screened for bioactivity via molecular docking against targets like antiapoptotic proteins. For example, imine-linked derivatives showed binding energies < −8.5 kcal/mol, suggesting potential as enzyme inhibitors .

Advanced: What strategies mitigate decomposition pathways in light-sensitive naphthalenamine derivatives?

Structural stabilization via:

- Electron-withdrawing groups : Fluorine substituents reduce oxidation susceptibility .

- Conformational rigidity : Bulky substituents (e.g., triphenylamine) minimize photodegradation, as seen in optoelectronic memristors .

Accelerated aging tests under UV/visible light validate stability improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.